molecular formula C28H43N9O6 B121600 Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide CAS No. 148297-92-1

Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide

Katalognummer B121600
CAS-Nummer: 148297-92-1
Molekulargewicht: 601.7 g/mol
InChI-Schlüssel: JOJUNHUHLMUZOG-TUFLPTIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide (PLGRA) is a peptide that has been studied extensively for its potential applications in scientific research. This peptide is composed of five amino acids and has been shown to have a range of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been used in a variety of scientific research applications, including as a model peptide for studying protein-protein interactions and as a tool for investigating the mechanisms of protein folding and misfolding. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been used as a substrate for enzymes involved in post-translational modifications.

Wirkmechanismus

The mechanism of action of Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide is not well understood. However, it has been shown to interact with a variety of proteins, including chaperones and enzymes. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been shown to form stable complexes with other peptides and proteins.
Biochemical and Physiological Effects:
Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been shown to have a range of biochemical and physiological effects, including the ability to modulate protein folding and stability. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has also been shown to interact with a variety of enzymes involved in post-translational modifications.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide in lab experiments is its small size, which allows for easy synthesis and purification. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been well-characterized, making it a reliable model peptide for studying protein-protein interactions and protein folding. However, one limitation of using Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide is its limited solubility in aqueous solutions, which can make it difficult to study in certain experimental conditions.

Zukünftige Richtungen

There are several future directions for research involving Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide. One area of interest is the development of Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide-based probes for imaging protein-protein interactions in live cells. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide could be used as a model peptide for investigating the mechanisms of protein misfolding and aggregation in neurodegenerative diseases. Finally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide could be used as a substrate for enzymes involved in post-translational modifications, with the goal of developing new therapeutic strategies for diseases such as cancer and diabetes.
Conclusion:
In conclusion, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide is a peptide that has been studied extensively for its potential applications in scientific research. Its small size and well-characterized properties make it a reliable model peptide for studying protein-protein interactions and protein folding. Future research involving Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide could lead to new insights into the mechanisms of protein misfolding and aggregation, as well as the development of new therapeutic strategies for a variety of diseases.

Synthesemethoden

Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Eigenschaften

CAS-Nummer

148297-92-1

Molekularformel

C28H43N9O6

Molekulargewicht

601.7 g/mol

IUPAC-Name

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C28H43N9O6/c1-16(2)13-21(37-27(43)19-10-11-22(38)34-19)25(41)33-15-23(39)35-18(9-6-12-32-28(30)31)26(42)36-20(24(29)40)14-17-7-4-3-5-8-17/h3-5,7-8,16,18-21H,6,9-15H2,1-2H3,(H2,29,40)(H,33,41)(H,34,38)(H,35,39)(H,36,42)(H,37,43)(H4,30,31,32)/t18-,19-,20-,21-/m0/s1

InChI-Schlüssel

JOJUNHUHLMUZOG-TUFLPTIASA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCC(=O)N2

SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCC(=O)N2

Kanonische SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCC(=O)N2

Sequenz

XLGRF

Synonyme

pGlu-Leu-Gly-Arg-Phe-amide
pGlu-Leu-Gly-Arg-Phe-NH2
pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.